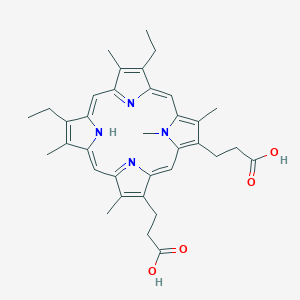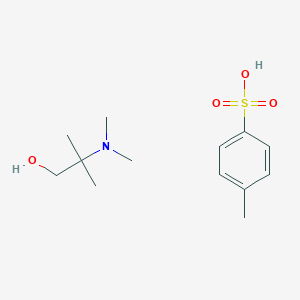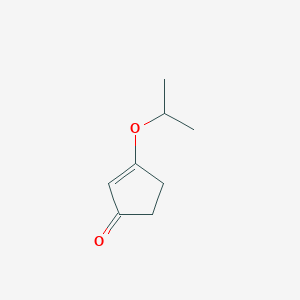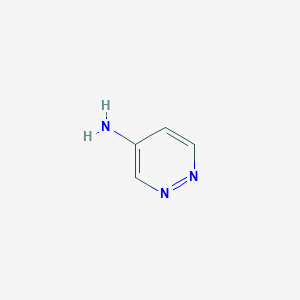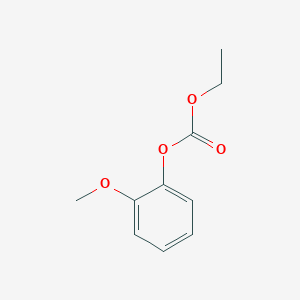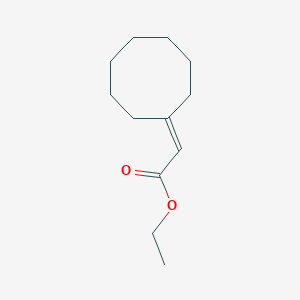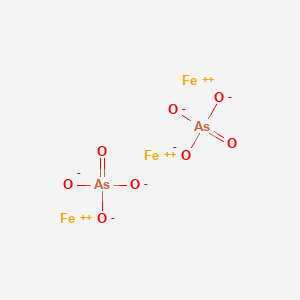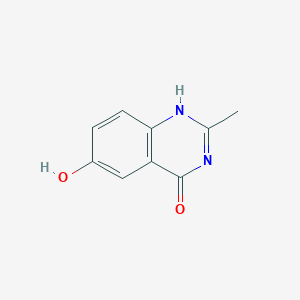
6-羟基-2-甲基喹唑啉-4(3H)-酮
描述
6-Hydroxy-2-methylquinazolin-4(3H)-one is a chemical compound that belongs to the quinazolinone family, which is a class of heterocyclic aromatic organic compounds. Quinazolinones are known for their diverse pharmacological activities and are of interest in medicinal chemistry for drug design and synthesis.
Synthesis Analysis
The synthesis of quinazolinone derivatives can be achieved through various methods. One approach for synthesizing 6-hydroxy-2,4-diaminoquinazolines involves the use of solid-phase bound 6-hydroxy-2,4-dichloroquinazoline as a key intermediate. Sequential substitution of the two chlorines allows for the regioselective production of the title compounds with high purity. This method has been demonstrated to be generally useful by the creation of a library of compounds .
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives can be complex and is often studied using techniques such as X-ray crystallography. For instance, a novel quinolinone compound with a hydroxy group at the fourth position was synthesized and its structure was elucidated using X-ray crystallography. Density functional theory (DFT) calculations were used to analyze the molecular geometry, vibrational analysis, and other properties, showing good agreement with experimental data .
Chemical Reactions Analysis
Quinazolinones can undergo various chemical reactions, including Michael addition, which is a method for forming carbon-carbon bonds. For example, a novel quinolinone derivative was synthesized using Michael addition of a secondary amine to an α, β-unsaturated carbonyl compound. This reaction was part of a one-pot C–C and C–N bond-forming strategy in water, highlighting the compound's reactivity and the potential for eco-friendly synthesis protocols .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinones are influenced by their molecular structure. The presence of functional groups such as hydroxy, amino, and methoxy can affect properties like solubility, melting point, and reactivity. Theoretical calculations, such as those performed using DFT, can predict properties like hyperpolarizability, molecular electrostatic potential, and thermodynamic properties. These calculations can also provide insights into the stability of the molecule, which arises from hyperconjugative interactions and charge delocalization .
科学研究应用
合成和表征
- 6-羟基-2-甲基喹唑啉-4(3H)-酮已被用于合成具有潜在药理特性的各种化合物。例如,其衍生物已被合成并筛选用于抗炎、抗菌和抗真菌活性(Keche & Kamble, 2014)。另一项研究涉及从这种化合物合成席夫碱,显示出显著的抗腐蚀性能(Jamil et al., 2018)。
抗癌潜力
- 6-羟基-2-甲基喹唑啉-4(3H)-酮的某些衍生物,如7-甲氧基-4-(2-甲基喹唑啉-4-基)-3,4-二氢喹喔啉-2(1H)-酮,显示出有希望的抗癌性能。这些化合物表现出显著的抗增殖活性,并具有作为肿瘤血管破坏剂的潜力(Cui et al., 2017)。
缓蚀性能
- 6-羟基-2-甲基喹唑啉-4(3H)-酮及其衍生物已被研究其缓蚀性能。例如,实验表明这些化合物在酸性环境中是有效的轻钢缓蚀剂,突显了它们在材料科学中的潜力(Errahmany et al., 2020)。
荧光化学传感器开发
- 还探索了在荧光化学传感器开发中的新应用。例如,6-羟基-2-甲基喹唑啉-4(3H)-酮的衍生物已被用于设计敏感的化学传感器,用于检测水溶液中的金属离子,如铝(Liu et al., 2013)。
抗炎和镇痛活性
- 已对2,3-二取代-1,2-二氢喹唑啉-4(3H)-酮衍生物进行了抗炎和镇痛性能的研究。这些研究有助于了解这些化合物的药用潜力(Hunoor et al., 2010)。
抗氧化研究
- 6-羟基-2-甲基喹唑啉-4(3H)-酮的衍生物显示出作为抗氧化剂的潜力。这些化合物在清除自由基方面与常见抗氧化剂如抗坏血酸有利的比较(Al-azawi, 2016)。
安全和危害
作用机制
Target of Action
The primary target of 6-Hydroxy-2-methylquinazolin-4(3H)-one is Histone Deacetylase (HDAC) . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. They play a crucial role in the regulation of gene expression.
Mode of Action
6-Hydroxy-2-methylquinazolin-4(3H)-one interacts with HDACs, inhibiting their activity . This inhibition disrupts the normal deacetylation process, leading to an increase in acetylation levels. Increased acetylation loosens the structure of the chromatin, promoting the transcription of certain genes.
Biochemical Pathways
The inhibition of HDACs affects multiple biochemical pathways. It primarily impacts the regulation of gene expression, leading to changes in the production of proteins and other gene products . The downstream effects of these changes can vary widely, depending on the specific genes affected.
Pharmacokinetics
It’s important to note that these properties can significantly impact the compound’s bioavailability and overall effectiveness .
Result of Action
The result of 6-Hydroxy-2-methylquinazolin-4(3H)-one’s action is a change in gene expression within the cells. This can lead to various outcomes, depending on the specific genes affected. In some cases, this can result in cytotoxicity, making the compound potentially useful in cancer treatment .
属性
IUPAC Name |
6-hydroxy-2-methyl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-10-8-3-2-6(12)4-7(8)9(13)11-5/h2-4,12H,1H3,(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCWCWOPKFEBHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)O)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40388733 | |
| Record name | 6-HYDROXY-2-METHYLQUINAZOLIN-4(3H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40388733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-2-methylquinazolin-4(3H)-one | |
CAS RN |
1882-77-5 | |
| Record name | 6-HYDROXY-2-METHYLQUINAZOLIN-4(3H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40388733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1882-77-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do these compounds interact with HDAC and what are the downstream effects?
A: The research suggests that 6-Hydroxy-2-methylquinazolin-4(3H)-one derivatives, particularly when incorporating a N-hydroxyheptanamide moiety, can act as HDAC inhibitors. [, ] While the exact mechanism is not fully elucidated within these studies, these compounds are proposed to bind within the active site of HDAC, similar to known inhibitors like Vorinostat (SAHA). This binding interferes with the enzyme's ability to remove acetyl groups from histone tails. This inhibition of HDAC activity can lead to changes in gene expression, including the upregulation of tumor suppressor genes and the downregulation of genes promoting cell proliferation, ultimately leading to cell cycle arrest and apoptosis in cancer cells. [, ]
Q2: How does modifying the structure of 6-Hydroxy-2-methylquinazolin-4(3H)-one derivatives affect their potency as HDAC inhibitors and cytotoxic agents?
A: Both studies explored the Structure-Activity Relationship (SAR) by synthesizing and evaluating a series of 6-Hydroxy-2-methylquinazolin-4(3H)-one derivatives with various substitutions. They found that the presence and nature of substituents on the aromatic ring of the quinazolinone core, as well as variations in the linker connecting this core to the hydroxamic acid moiety, significantly influenced both HDAC inhibitory activity and cytotoxicity against different cancer cell lines. [, ] For instance, incorporating conjugated systems into the linker region generally enhanced potency. [] Molecular docking simulations provided insights into the binding modes and interactions within the HDAC active site, further explaining the observed SAR trends.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







